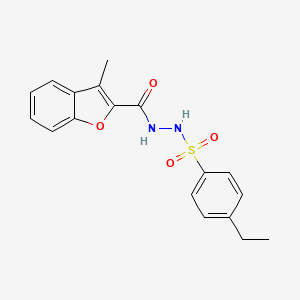
N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide, also known as EPMC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EPMC is a benzofuran derivative that has been synthesized through a multi-step process, and it has been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, lower blood glucose levels, and inhibit the growth of cancer cells. N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide has also been found to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various biological processes. However, one limitation is that N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide has not been extensively studied in vivo, and its safety profile is not well established.
Orientations Futures
There are several future directions for research on N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and diabetes. Another area of research is its mechanism of action, which is not fully understood. Additionally, further studies are needed to establish the safety profile of N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide and to determine its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide involves a multi-step process that begins with the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate to form 3-methyl-1-phenyl-2-pyrazolin-5-one. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-(4-methylphenyl)sulfonyl-3-methyl-1-phenyl-2-pyrazolin-5-one. Finally, this compound is reacted with hydrazine hydrate to form N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide.
Applications De Recherche Scientifique
N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have a neuroprotective effect and to inhibit the growth of certain bacteria and fungi. These properties make N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide a promising candidate for use in scientific research.
Propriétés
IUPAC Name |
N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-3-13-8-10-14(11-9-13)25(22,23)20-19-18(21)17-12(2)15-6-4-5-7-16(15)24-17/h4-11,20H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNPMUBQARTZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Methylsulfonylphenoxy)ethylsulfinyl]phenol](/img/structure/B7682780.png)
![4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide](/img/structure/B7682793.png)
![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)
![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)


![4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7682832.png)

![N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(2-methylsulfinylphenyl)acetamide](/img/structure/B7682848.png)
![4-(1,3-Benzodioxol-5-yloxy)-5,6-dimethyl-2-(pyrrolidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7682853.png)
![N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide](/img/structure/B7682858.png)
![[2-(3-Acetamido-4-hydroxyphenyl)-2-oxoethyl] 3-fluoro-4-methylbenzoate](/img/structure/B7682870.png)
